Acrichine, also known as 6-chloro-9-(4-(diethylamino)-1-methylbutylamino)-2-methoxyacridine dihydrochloride, is an organic compound belonging to the acridine class. It is characterized by its unique tricyclic structure, which consists of two benzene rings fused to a pyridine ring. Acrichine is notable for its biological activities, particularly in medicinal chemistry, where it has been explored for its potential therapeutic applications.
These reactions highlight acrichine's versatility as a chemical entity in synthetic organic chemistry .
Acrichine exhibits significant biological activity, particularly as an anticancer agent. Its primary mechanism involves DNA intercalation, allowing it to insert between DNA base pairs. This intercalation disrupts DNA replication and transcription, leading to cell death. Additionally, acrichine has shown:
The compound's ability to interact with DNA and various enzymes makes it a subject of interest in cancer research .
Acrichine can be synthesized through several established methods:
These synthetic routes underscore the compound's accessibility for research and therapeutic development .
Acrichine has several applications in pharmaceuticals and research:
Its diverse applications make acrichine a valuable compound in both clinical and laboratory settings .
Research indicates that acrichine interacts with various biological targets beyond DNA:
These interactions contribute to its efficacy as an anticancer agent, emphasizing the need for further studies on its mechanisms of action .
Acrichine shares structural and functional similarities with several other compounds within the acridine class. Here are some notable comparisons:
Compound Name | Structure Type | Primary Use | Unique Features |
---|---|---|---|
Quinacrine | Acridine derivative | Antimalarial | Known for DNA intercalation |
Acriflavine | Acridine derivative | Antiseptic | Exhibits fluorescence properties |
Mepacrine | Acridine derivative | Antiparasitic | Used historically in malaria treatment |
9-Aminoacridine | Amino-substituted acridine | Anticancer | Enhanced solubility |
Acrichine's unique substitution pattern distinguishes it from these compounds, particularly regarding its specific biological activities and potential therapeutic applications .
Acrichine (C$${23}$$H$${32}$$ClN$$_3$$O$$^{2+}$$) is a cationic acridine derivative characterized by a planar tricyclic aromatic core. The structure comprises:
Functional groups:
The planar acridine system facilitates intercalation into DNA, while the charged side chain enhances binding to nucleic acids and phospholipid membranes.
Systematic IUPAC name:
4-[(6-Chloro-2-methoxyacridin-10-ium-9-yl)amino]pentyl-diethylazanium.
Common synonyms:
Registry numbers:
Acrichine contains one chiral center at the C-19 position of the pentyl side chain, yielding two enantiomers:
Stereochemical impact:
Conformational analysis:
Acrichine is structurally related to:
Structural evolution:
Acrichine exhibits characteristic thermodynamic properties that reflect its complex molecular structure and bonding arrangements. The compound demonstrates a well-defined melting point range of 248-251°C, with decomposition occurring simultaneously at these temperatures [1] . This decomposition pattern indicates that the compound undergoes thermal degradation rather than conventional melting, which is typical for complex organic molecules containing multiple functional groups and heteroatoms.
The thermal behavior of acrichine shows a two-step dehydration process in its hydrated forms, particularly evident in quinacrine dihydrochloride dihydrate [3]. This phenomenon correlates with the organization of water molecules within the crystal structure, ultimately resulting in lattice destruction upon heating. The compound remains stable under recommended storage conditions at temperatures between 15-30°C, demonstrating good stability at ambient conditions [1] [4].
Regarding boiling point determination, no specific experimental data has been reported for acrichine due to its thermal decomposition characteristics. The compound's stability profile indicates that it remains structurally intact under normal atmospheric conditions but becomes thermodynamically unstable at elevated temperatures above 248°C [5].
The solubility characteristics of acrichine demonstrate its amphiphilic nature, with limited aqueous solubility and variable organic solvent compatibility. Water solubility is notably low at 2.39×10⁻³ grams per liter , reflecting the compound's predominantly lipophilic character. The compound shows slight solubility in polar protic solvents such as ethanol and demonstrates moderate solubility in dimethyl sulfoxide [1] [6].
Acrichine exhibits poor solubility in non-polar organic solvents including benzene, chloroform, and diethyl ether . This selective solubility pattern indicates specific intermolecular interactions that favor polar and moderately polar environments while limiting dissolution in highly non-polar media.
The partition coefficient values provide quantitative measures of the compound's lipophilicity. Experimental determination yields a LogP value of 5.5 [7], while computational predictions suggest a value of 6.13 [7] [8]. These values indicate strong preference for lipophilic environments over aqueous phases, consistent with the compound's biological membrane penetration properties. The distribution coefficient at physiological pH (LogD₆.₀) reflects the ionization state influence on partitioning behavior [9].
Nuclear magnetic resonance spectroscopy of acrichine reveals characteristic chemical shift patterns consistent with its acridine core structure and substituent groups. Carbon-13 nuclear magnetic resonance studies have been conducted using pulse Fourier transform techniques [10], providing detailed information about the carbon framework. The aromatic carbons of the acridine ring system exhibit chemical shifts in the range of 110-160 parts per million, typical for sp² hybridized carbons in aromatic systems [11] [12].
The aliphatic carbons associated with the diethylaminopentyl side chain appear in the 30-65 parts per million region, characteristic of sp³ hybridized carbons adjacent to nitrogen atoms [12]. The methoxy carbon attached to the aromatic ring displays chemical shifts around 50-70 parts per million, consistent with carbon-oxygen bonding environments [11].
Infrared spectroscopy data for acrichine shows characteristic absorption bands corresponding to its functional groups. The compound exhibits absorption patterns typical of acridine derivatives, with aromatic carbon-carbon stretching vibrations appearing in the 1450-1650 wavenumber region [13]. Nitrogen-hydrogen stretching modes are observed in the 3200-3500 wavenumber range, while carbon-hydrogen stretching appears between 2850-3100 wavenumbers [14] [13].
Mass spectrometry fragmentation patterns for acrichine demonstrate characteristic cleavage pathways. The molecular ion peak appears at mass-to-charge ratio 400 for the base compound [15]. Major fragmentation involves loss of diethylaminopentyl substituents and systematic cleavage of aliphatic chains, producing stable acridine-based cationic fragments [16]. The isotope distribution patterns reflect the presence of chlorine atoms, showing characteristic peaks separated by two mass units [17].
Acrichine demonstrates basic properties due to the presence of tertiary amine groups within its molecular structure. The compound exhibits a pKa value of 10.3 [7], indicating moderate basicity under physiological conditions. This pKa value suggests that acrichine exists predominantly in its protonated form at physiological pH values around 7.4, which significantly influences its biological activity and cellular uptake mechanisms.
The acid-base equilibrium of acrichine involves protonation of the tertiary amine nitrogen atoms, particularly the diethylamino group attached to the pentyl side chain [18] [19]. At pH values below the pKa, the compound exists primarily as a positively charged species, enhancing its electrostatic interactions with negatively charged biological membranes and nucleic acids.
The ionization behavior affects the compound's solubility and partition characteristics significantly. The protonated form shows increased water solubility compared to the neutral species, while the neutral form demonstrates higher lipophilicity [20]. This pH-dependent behavior explains the compound's ability to cross biological membranes and accumulate in specific cellular compartments.
Acrichine exhibits distinctive photophysical properties that have made it valuable for fluorescence microscopy and cellular imaging applications. The compound shows characteristic ultra violet-visible absorption bands with maxima at approximately 223, 283, 346, 427, and 449 nanometers [6]. These absorption features correspond to electronic transitions within the acridine chromophore system.
The fluorescence properties of acrichine are particularly notable, with excitation maxima at 436 nanometers and emission maxima at 525 nanometers when bound to deoxyribonucleic acid and ribonucleic acid [6]. For acidic vesicles and lysosomes, the compound demonstrates excitation at 458 nanometers with emission spanning 470-580 nanometers [6]. These fluorescence characteristics enable specific labeling and visualization of cellular components.
Studies of acrichine fluorescence in various solvent environments reveal solvent-dependent spectral properties [21]. In aqueous solutions, the compound shows absorption bands at 468 and 490 nanometers, attributed to dimeric and monomeric species respectively. The addition of organic solvents such as dimethyl sulfoxide induces spectral shifts, with new absorption bands appearing at 428 nanometers corresponding to the deprotonated basic form [21].